molecular formula C20H30O3 B12398525 isocoronarin D

isocoronarin D

Cat. No.: B12398525
M. Wt: 318.4 g/mol
InChI Key: WCYYIFXENZTEHA-HBSPNOSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isocoronarin D is a natural diterpenoid compound found in the rhizomes of Hedychium coronarium, a plant belonging to the Zingiberaceae family. This compound has garnered significant attention due to its bioactive properties, including its potential anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocoronarin D can be synthesized through microbial transformation. One method involves the use of the fungus Cunninghamella echinulata NRRL 1386, which transforms this compound into three new metabolites: 3β-hydroxythis compound, 6α-hydroxythis compound, and 3β,7α-dihydroxythis compound . The structures of these new compounds are elucidated using spectroscopic techniques .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from the rhizomes of Hedychium coronarium. The plant is cultivated and harvested, and the rhizomes are processed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Isocoronarin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed: The major products formed from the reactions of this compound include hydroxylated derivatives such as 3β-hydroxythis compound, 6α-hydroxythis compound, and 3β,7α-dihydroxythis compound .

Scientific Research Applications

Isocoronarin D has a wide range of scientific research applications. In chemistry, it is used as a starting material for synthesizing other bioactive compounds. In biology and medicine, this compound is studied for its anticancer properties and its ability to induce fetal hemoglobin production.

Mechanism of Action

The mechanism of action of isocoronarin D involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis and cell cycle arrest in cancer cells through the JNK1/2 signaling pathway . This pathway plays a crucial role in regulating cell growth and survival, making this compound a promising candidate for cancer therapy .

Comparison with Similar Compounds

Isocoronarin D is part of the labdane diterpenoid family, which includes compounds such as coronarin D, coronarin B, and zerumin A . Compared to these similar compounds, this compound exhibits unique bioactive properties, particularly its ability to induce fetal hemoglobin production and its potent anticancer effects. This uniqueness makes this compound a valuable compound for further research and development.

List of Similar Compounds:
  • Coronarin D
  • Coronarin B
  • Zerumin A
  • (E)-labda-8(17),12-diene-15,16-dial
  • Zedoarol
  • Zedoarondiol
  • Germacrone-1,10-epoxide
  • Germacrone-4,5-epoxide
  • Zingiberenol

Is there anything else you would like to know about this compound?

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(3E,4R)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one

InChI

InChI=1S/C20H30O3/c1-13-6-9-17-19(2,3)10-5-11-20(17,4)15(13)8-7-14-16(21)12-23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/b14-7+/t15-,16-,17-,20+/m0/s1

InChI Key

WCYYIFXENZTEHA-HBSPNOSKSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C/3\[C@H](COC3=O)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC=C3C(COC3=O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.